molecular formula C10H9NO2S B1373486 2-(1,3-Thiazol-4-ylmethoxy)phenol CAS No. 1094247-98-9

2-(1,3-Thiazol-4-ylmethoxy)phenol

Cat. No. B1373486
M. Wt: 207.25 g/mol
InChI Key: YMTGDPJASBDTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1,3-Thiazol-4-ylmethoxy)phenol” is a phenolic compound with a thiazole ring attached to the benzene ring. It has a molecular weight of 207.25 . The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for “2-(1,3-Thiazol-4-ylmethoxy)phenol” is 1S/C10H9NO2S/c12-9-3-1-2-4-10(9)13-5-8-6-14-7-11-8/h1-4,6-7,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(1,3-Thiazol-4-ylmethoxy)phenol” is a powder at room temperature . It has a molecular weight of 207.25 .

Scientific Research Applications

  • Pharmaceuticals

    • Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
    • They have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
  • Agrochemicals

    • Thiazoles have broad applications in different fields, such as agrochemicals .
    • They are used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides .
  • Industrial Applications

    • Thiazoles are used in the field of photosensitizers, rubber vulcanization .
    • They are also used in liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .

properties

IUPAC Name

2-(1,3-thiazol-4-ylmethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-9-3-1-2-4-10(9)13-5-8-6-14-7-11-8/h1-4,6-7,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTGDPJASBDTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Thiazol-4-ylmethoxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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